3-Fluoro-2-iodothiophene
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Overview
Description
3-Fluoro-2-iodothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of both fluorine and iodine atoms in the 3- and 2-positions, respectively, makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodothiophene typically involves the iodination of 3-fluorothiophene. One common method is the direct iodination using molecular iodine in the presence of a base such as sodium bicarbonate in a solvent like acetonitrile . Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory methods mentioned above. The choice of reagents and conditions would be optimized for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be employed.
Cyclization Reactions: Cyclization often requires specific catalysts and conditions tailored to the desired product.
Major Products Formed
Substitution Reactions: Products include various aryl and alkyl derivatives of thiophene.
Oxidation and Reduction: Products include sulfoxides and sulfones for oxidation, and thiol derivatives for reduction.
Cyclization Reactions: Products include fused ring systems and other complex heterocycles.
Scientific Research Applications
3-Fluoro-2-iodothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodothiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluorothiophene: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
2-Iodothiophene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
3-Iodothiophene: Similar to 3-Fluoro-2-iodothiophene but without the fluorine atom, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This dual substitution enhances its utility in various synthetic applications, making it a valuable intermediate in the development of pharmaceuticals and advanced materials .
Properties
CAS No. |
32431-80-4 |
---|---|
Molecular Formula |
C4H2FIS |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
3-fluoro-2-iodothiophene |
InChI |
InChI=1S/C4H2FIS/c5-3-1-2-7-4(3)6/h1-2H |
InChI Key |
DQVUQUDJDGCUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1F)I |
Origin of Product |
United States |
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